molecular formula C24H38O5 B12319130 4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B12319130
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-UHFFFAOYSA-N
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Description

This compound is a bile acid derivative characterized by a steroidal cyclopenta[a]phenanthrene core with hydroxyl, oxo, and methyl substituents at positions 3, 7, 12, 10, and 12. Its structural complexity arises from the fused tetracyclic ring system and stereochemical configurations, which influence solubility, metabolic stability, and pharmacological activity.

Properties

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid can be achieved through the oxidation of ursodeoxycholic acid using sodium hypochlorite. The reaction is typically carried out at a controlled temperature of -15°C, with acetic acid used to adjust the pH and methanol as the solvent . The crude product is then converted to its barium salt, followed by recrystallization from methanol and water to obtain high-purity 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same oxidation reaction, followed by purification steps to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can modulate the activity of these receptors and enzymes, influencing bile acid synthesis and secretion . The compound’s molecular targets include bile acid transporters and nuclear receptors that regulate gene expression related to bile acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of modified bile acids and triterpenoids. Below is a comparative analysis with structurally related molecules:

Compound Name Key Substituents Biological/Physical Properties Reference
4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid (Target) 3,7-dihydroxy; 12-oxo; 10,13-dimethyl; pentanoic acid side chain High polarity due to hydroxyl and carboxylic acid groups; potential for hydrogen bonding .
(R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic Acid 3-hydroxy; 7-methoxy; 10,13-dimethyl; pentanoic acid Reduced polarity vs. target (methoxy vs. hydroxyl); 68% yield in synthesis .
Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate (Compound 8) 3-oxo; 10,13-dimethyl; methyl ester side chain Lower solubility (ester vs. acid); mp 124.2–126.1 °C; synthesized via IBX oxidation .
(4R)-4-((10R,13R,17R)-3-amino-4,4,10,13-tetramethyl-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-methylpentanamide (5al) 3-amino; 4,4,10,13-tetramethyl; N-methylamide side chain Enhanced lipophilicity (amide); mp >300 °C; 93% yield via EDCI/HOBt coupling .
17-(4-(Dimethylamino)phenyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol 3-hydroxy; 4-(dimethylamino)phenyl; 10,13-dimethyl Fluorescent properties due to aromatic amine; used in stereoelectronic studies .

Key Differences and Implications

Hydroxyl vs. Methoxy Groups (Target vs. ):

  • The target’s 3,7-dihydroxy groups increase water solubility and hydrogen-bonding capacity compared to the methoxy-substituted analogue. This difference may enhance binding to hydrophilic targets like bacterial spores or enzymes .

Carboxylic Acid vs. Ester/Amide Side Chains (Target vs. Compounds 8, 5al): The pentanoic acid moiety in the target improves ionization at physiological pH, favoring interactions with charged residues in proteins. In contrast, methyl esters (Compound 8) or amides (Compound 5al) are more metabolically stable but less bioactive in aqueous environments .

Amino Substituents (Compound 5al): The 3-amino group in Compound 5al introduces basicity, enabling salt formation and altered pharmacokinetics. However, the target’s hydroxyl and oxo groups may confer stronger antioxidant or anti-inflammatory effects .

Steric Effects of Methyl Groups (Target vs.

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